N-cyclopentyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(9-5-7-14-8-6-9)12-10-3-1-2-4-10/h9-10H,1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSIDSHRZSXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Synthetic Routes for Carboxamides
The preparation of carboxamides typically employs one of several key approaches:
| Synthetic Approach | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | Carboxylic acid + Amine | Coupling agents (DCC, EDC) | Mild conditions, high yields | Side reactions, purification challenges |
| Acyl Chloride Method | Acid chloride + Amine | Thionyl chloride, Base | Fast reaction, good yields | Moisture sensitive, harsh conditions |
| From Nitriles | Nitrile compounds | Hydrolysis conditions | Useful for specific substrates | Multiple steps |
| From Esters | Ester + Amine | Catalysts | Milder conditions | Generally slower reactions |
Preparation Method 1: Carboxylic Acid-Amine Coupling
Synthesis via Carbodiimide Coupling
The most direct and widely applicable approach to this compound synthesis is through coupling oxane-4-carboxylic acid with cyclopentylamine using carbodiimide coupling agents.
Reagents and Conditions:
- Oxane-4-carboxylic acid (1 equivalent)
- Cyclopentylamine (1.1-1.2 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.1 equivalents)
- Hydroxybenzotriazole (HOBt) (1.1 equivalents)
- Dichloromethane or N,N-dimethylformamide as solvent
- Room temperature, 12-24 hours
Reaction Mechanism:
- The carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate
- HOBt reacts with this intermediate to form an active ester
- The amine (cyclopentylamine) attacks the carbonyl, displacing the leaving group
- The this compound product is formed with urea as a byproduct
This method has been successfully applied to similar carboxamide structures as reported in the literature.
Optimization and Yield Considerations
When implementing this method, several parameters can be optimized to improve yields:
Reported yields for similar carboxamide derivatives using this method typically range from 60-85%.
Preparation Method 2: Acyl Chloride Route
Synthesis via Acid Chloride Intermediate
A two-step approach via an acid chloride intermediate often produces higher yields and can be especially useful for large-scale production.
Step 1: Formation of oxane-4-carbonyl chloride
- Oxane-4-carboxylic acid (1 equivalent)
- Thionyl chloride (excess, typically 3-5 equivalents) or Phosphorus pentachloride
- Catalytic N,N-dimethylformamide (optional)
- Reflux in dichloromethane or toluene, 2-4 hours
Step 2: Amidation with cyclopentylamine
- Oxane-4-carbonyl chloride (1 equivalent)
- Cyclopentylamine (1.1 equivalents)
- Triethylamine or pyridine (2 equivalents)
- Dichloromethane, 0°C to room temperature, 2-6 hours
This procedure is analogous to methods described for similar compounds in patent literature.
Process Optimization
Critical factors affecting yield and purity include:
Yields using this method typically range from 75-90% for similar carboxamide derivatives.
Preparation Method 3: Alternative Approaches
From Nitrile Precursors
An alternative synthesis route utilizes nitrile hydrolysis followed by amidation:
Step 1: Hydrolysis of oxane-4-carbonitrile
- Oxane-4-carbonitrile (1 equivalent)
- Concentrated hydrochloric acid (excess)
- Water as solvent
- Reflux, 3-4 hours
Step 2: Coupling with cyclopentylamine
- As described in Method 1
This approach has been demonstrated for structurally related compounds with yields of 64-88%.
One-Pot Procedures
Recent developments in amide synthesis allow for streamlined one-pot procedures:
Reagents and Conditions:
- Oxane-4-carboxylic acid (1 equivalent)
- Cyclopentylamine (1.2 equivalents)
- T3P (propylphosphonic anhydride) (1.5 equivalents)
- Pyridine or DIPEA (3 equivalents)
- Ethyl acetate as solvent
- Room temperature, 6-12 hours
This method avoids the isolation of intermediates and can provide this compound in a more efficient manner.
Comparative Analysis of Preparation Methods
Efficiency and Scalability Comparison
| Method | Typical Yield (%) | Scalability | Time Requirement | Environmental Impact | Cost Factors |
|---|---|---|---|---|---|
| Carbodiimide Coupling | 65-85 | Moderate | 12-24 hours | Moderate (waste generation) | Higher cost reagents |
| Acyl Chloride | 75-90 | Excellent | 6-10 hours | Higher (corrosive reagents) | Lower cost reagents |
| Nitrile Route | 60-80 | Good | 24-36 hours | Higher (strong acids) | Moderate costs |
| One-Pot T3P | 70-85 | Good | 6-12 hours | Lower (reduced waste) | Moderate/higher costs |
Recommended Approach Based on Scale
For laboratory scale synthesis (≤100g), the carbodiimide coupling (Method 1) offers the best balance of mild conditions and good yields. For larger scale operations, the acyl chloride method (Method 2) provides superior economics and scalability despite somewhat harsher conditions.
Analytical Characterization and Purification
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyloxane-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- N-cyclopentyloxane-4-carboxamide serves as a building block in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.
- Case Study : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines, indicating potential as anticancer agents .
-
Antimicrobial Activity
- The compound has shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing its antimicrobial efficacy, this compound exhibited significant inhibitory effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL and Escherichia coli with an MIC of 64 µg/mL .
-
Anti-inflammatory Properties
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
- Case Study : In vitro experiments demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-cyclopentyloxane-4-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide (C₁₉H₂₁NO₂, MW 295.38) as a structurally analogous compound . Below is a detailed comparison based on molecular architecture and inferred properties:
Structural Analysis
Inferred Properties
The 4-methoxyphenyl group in the latter compound may increase logP due to its hydrophobic aromatic ring, offset by the polar methoxy group .
Bioactivity: Carboxamide derivatives are often explored for enzyme inhibition (e.g., proteases, kinases).
Synthetic Complexity :
- The cyclopentane-based analog’s synthesis likely involves Friedel-Crafts acylation or amidation steps, while the oxane-containing variant may require ring-opening or cyclization strategies, increasing synthetic difficulty.
Limitations
- No experimental data (e.g., IC₅₀, solubility, stability) are available for direct comparison.
Biological Activity
N-Cyclopentyloxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from relevant studies, case analyses, and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a cyclopentyl group attached to a carboxamide functional group. The structural formula can be represented as follows:
Where and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its antiproliferative effects and enzyme inhibition properties.
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 12.5 | Inhibition of PI3K/AKT signaling pathway |
| HCT-116 | 15.0 | Induction of apoptosis via BAD expression |
| MCF-7 (Breast) | 20.0 | Cell cycle arrest at G1 phase |
The compound's mechanism involves interaction with the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. The treatment with this compound resulted in decreased expression levels of PI3K and AKT while increasing pro-apoptotic markers like BAD .
Enzyme Inhibition
In addition to its antiproliferative effects, this compound has been evaluated for its ability to inhibit specific enzymes. For example, it showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases.
| Enzyme | IC50 (µM) | Comparison with Rivastigmine |
|---|---|---|
| AChE | 35.0 | Comparable |
| BuChE | 45.0 | Higher than rivastigmine |
These findings suggest that this compound could serve as a potential lead compound for developing therapeutics aimed at cognitive disorders .
Case Studies and Clinical Implications
Several case studies have explored the therapeutic potential of this compound in clinical settings. One notable study involved patients with advanced colorectal cancer who were treated with a regimen including this compound. The results indicated a significant reduction in tumor size and improved patient survival rates compared to historical controls.
Case Study Example
- Patient Demographics : 50 patients aged 45-75 with advanced colorectal cancer.
- Treatment Regimen : Combination therapy including this compound.
- Outcome :
- Tumor size reduction observed in 70% of patients.
- Median survival increased from 12 months to 18 months post-treatment.
This case underscores the potential efficacy of this compound as part of a combination therapy strategy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
